molecular formula C14H15FN4 B1404696 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine CAS No. 1610377-02-0

1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine

Cat. No. B1404696
M. Wt: 258.29 g/mol
InChI Key: IADPMZVVJXBWJO-UHFFFAOYSA-N
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Description

“1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” is a chemical compound with the molecular formula C14H15FN4 . It belongs to the class of organic compounds known as phenylpyrimidines .


Synthesis Analysis

The synthesis of pyridazine derivatives like “1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . The synthesis allows the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The introduction of the F atom at the 3rd or 4th position was found to be effective at reducing the conjugate formation by certain compounds . This suggests that the fluorophenyl group in “1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” may influence its chemical reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored in the synthesis of various derivatives with potential biological activities. For instance, Peet (1984) reported the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, highlighting the reactivity of similar compounds in forming derivatives with potential biological applications (Peet, 1984).

Biological Activities

Applications in Drug Design

Future Directions

The future directions for research on “1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

properties

IUPAC Name

1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c15-12-4-2-1-3-11(12)13-5-6-14(18-17-13)19-8-7-10(16)9-19/h1-6,10H,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADPMZVVJXBWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NN=C(C=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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